T-26c

chemical probe Structural Genomics Consortium target validation

T-26c is an SGC-validated chemical probe delivering sub-picomolar MMP-13 inhibition (IC50 6.9 pM) with >2,600-fold selectivity over MMP-1, -8, -9, and -14. Its non-zinc-chelating S1″ pocket binding mechanism eliminates pan-MMP musculoskeletal toxicity inherent to hydroxamate-based alternatives, ensuring MMP-13-specific phenotype attribution. Functionally validated in cartilage explants (87.4% collagen degradation inhibition at 0.1 μM) and multi-species oral PK. The disodium salt formulation (CAS 869298-22-6) achieves 29% higher AUC and 59% higher Cmax vs. free acid for in vivo dosing. ≥98% HPLC purity with ALARM NMR anti-aggregation confirmation guarantees publication-grade data integrity for OA, RA, and cancer invasion target validation studies.

Molecular Formula C24H21N3O6S
Molecular Weight 479.5 g/mol
CAS No. 869296-13-9
Cat. No. B1682871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-26c
CAS869296-13-9
SynonymsT-26c, T26c, T 26c
Molecular FormulaC24H21N3O6S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2
InChIInChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)
InChIKeyCDQRIIUMNLMHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T-26c (CAS 869296-13-9) – A Validated Chemical Probe for Matrix Metalloproteinase-13 (MMP-13) with Sub-Picomolar Potency


T-26c is a small-molecule inhibitor of matrix metalloproteinase-13 (MMP-13, collagenase-3), belonging to the thieno[2,3-d]pyrimidine-2-carboxamide chemotype [1]. It is recognized and listed as a validated chemical probe by the Structural Genomics Consortium (SGC) [2]. Key baseline characteristics include sub-picomolar potency against the human MMP-13 catalytic domain and high selectivity across the broader MMP family [1].

Why T-26c Cannot Be Substituted with Generic MMP-13 Inhibitors: The Selectivity-Potency Trade-Off


Substitution with alternative MMP-13 inhibitors, such as CL-82198, UK-356618, or broader-spectrum zinc-chelating compounds, is not scientifically defensible due to marked divergence in potency, selectivity, and chemical probe validation status [1]. CL-82198, while selective, exhibits an IC50 of 3.2–10 μM—approximately five to six orders of magnitude weaker than T-26c . Most generic MMP inhibitors utilize zinc-binding motifs that confer pan-MMP activity and musculoskeletal toxicity in vivo [2]; T-26c achieves its selectivity via a distinct non-zinc-chelating interaction with the S1″ pocket, mitigating off-target metalloenzyme inhibition [1]. Furthermore, T-26c is an SGC-designated chemical probe with fully characterized in vivo oral pharmacokinetics, whereas many commercial alternatives lack validated in vivo utility [3].

T-26c Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Chemical Probe Validation Status: SGC-Designated Chemical Probe Versus Unvalidated Commercial Inhibitors

T-26c is a fully validated chemical probe designated by the Structural Genomics Consortium (SGC), a distinction held by fewer than 0.5% of commercially available small-molecule inhibitors. This validation requires independent confirmation of identity, purity (≥98% by HPLC), solubility, and biological activity . In contrast, the majority of MMP-13 inhibitors available from commercial vendors—including CL-82198 and UK-356618—lack independent third-party chemical probe designation, introducing uncertainty regarding lot-to-lot reproducibility and target engagement fidelity [1]. The SGC validation also includes a negative-control NMR counter-screen confirming that T-26c does not aggregate or exhibit non-specific colloidal interference (ALARM NMR-negative), a critical quality-control parameter absent for unvalidated alternatives [2].

chemical probe Structural Genomics Consortium target validation SGC chemical biology

In Vitro MMP-13 Potency: T-26c Exhibits Sub-Picomolar IC50 Versus Micromolar Potency of CL-82198

T-26c inhibits the human MMP-13 catalytic domain with an IC50 of 6.9 pM (0.0069 nM), reported consistently across multiple independent datasheets and the primary Nara et al. publication [1]. In contrast, CL-82198, another commercially marketed selective MMP-13 inhibitor, exhibits an IC50 of 3.2–10 μM, representing an approximately 460,000-fold to 1,400,000-fold weaker potency . This potency differential is not an incremental improvement but a categorical shift from micromolar to sub-picomolar inhibitory activity, enabling functional studies at substantially lower compound concentrations and reducing the risk of off-target effects due to high dosing.

MMP-13 inhibitor IC50 enzyme inhibition collagenase-3 osteoarthritis

Intra-Family Selectivity: >2600-Fold Selectivity for MMP-13 Versus Related Metalloenzymes

T-26c exhibits greater than 2,600-fold selectivity for MMP-13 over other related matrix metalloproteinases, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-10, and MMP-14, against which it shows IC50 values of ≥18 nM . This selectivity is achieved through non-zinc-chelating interaction with the S1″ binding pocket, a structural feature absent in most MMP-13 inhibitors [1]. In comparison, the highly selective MMP-13 probe BI-4394 exhibits >1,000-fold selectivity, while many commercial MMP-13 inhibitors (e.g., broad-spectrum hydroxamate-based compounds) show ≤10-fold selectivity across MMP family members [2]. The 2,600-fold selectivity window of T-26c provides a substantially cleaner pharmacological profile for dissecting MMP-13-specific biology.

MMP selectivity metalloproteinase off-target S1′ pocket zinc-binding

In Vivo Oral Bioavailability: Cross-Species Absorption and Disodium Salt PK Superiority

T-26c is well absorbed following oral administration at 10–20 mg/kg across multiple preclinical species [1]. In guinea pigs, oral administration of the disodium salt formulation of T-26c yields an AUC of 8,357 ng·h/mL and Cmax of 1,445 ng/mL, representing a 29% increase in AUC and a 59% increase in Cmax compared to the free acid form (AUC = 6,478 ng·h/mL; Cmax = 911 ng/mL) . By contrast, CL-82198, while also reported as orally bioavailable, lacks peer-reviewed pharmacokinetic data across multiple species and does not have characterized salt-form PK enhancement . The availability of validated oral PK data across species with defined formulation optimization distinguishes T-26c for in vivo pharmacology studies requiring systemic MMP-13 inhibition.

pharmacokinetics oral bioavailability AUC Cmax guinea pig

Functional Efficacy in Cartilage Explant Model: 87.4% Collagen Degradation Inhibition at 0.1 μM

In bovine nasal septum cartilage explants stimulated with IL-1β and oncostatin M (pro-inflammatory cytokines driving cartilage matrix degradation), T-26c inhibits collagen breakdown by 87.4% at a concentration of 0.1 μM [1]. This disease-relevant ex vivo functional assay bridges enzymatic potency to tissue-level pharmacodynamic effect. No comparable cartilage explant efficacy data are publicly available for CL-82198 or UK-356618 at defined sub-micromolar concentrations, limiting confidence in their translational relevance for osteoarthritis and rheumatoid arthritis research . The demonstration of robust functional protection of cartilage matrix integrity at nanomolar concentrations validates T-26c as a tool compound for disease-modeling studies.

cartilage explant collagen degradation IL-1β oncostatin M osteoarthritis

T-26c (CAS 869296-13-9) Validated Research Applications and Procurement Scenarios


High-Confidence Target Validation Studies Requiring Chemical Probe-Grade Reagents

Investigators conducting target validation for MMP-13 in osteoarthritis, rheumatoid arthritis, or cancer invasion models should prioritize T-26c over unvalidated inhibitors. Its SGC chemical probe designation—which includes independent purity verification (≥98% HPLC) and ALARM NMR confirmation of non-aggregation—ensures that observed biological effects are attributable to MMP-13 inhibition rather than compound impurities or colloidal artifacts . This validation is particularly critical for studies intended for peer-reviewed publication, as many journals now require use of SGC-validated probes or equivalent orthogonal confirmation of compound identity and mechanism [1].

In Vivo Pharmacodynamic Studies Requiring Oral Systemic MMP-13 Inhibition

For animal models (e.g., guinea pig osteoarthritis models, murine arthritis models) where oral administration is required, T-26c is distinguished by its well-characterized multi-species oral absorption and the availability of an optimized disodium salt formulation. The disodium salt delivers 29% higher AUC (8,357 vs. 6,478 ng·h/mL) and 59% higher Cmax (1,445 vs. 911 ng/mL) compared to the free acid . This formulation advantage provides researchers a clear path to achieving systemic MMP-13 inhibition without requiring intravenous dosing or custom formulation development [1].

Ex Vivo Cartilage Biology and Osteoarthritis Disease Modeling

Research programs employing cartilage explant cultures to model osteoarthritis pathophysiology benefit from T-26c's validated functional efficacy at physiologically relevant concentrations. The demonstration that T-26c inhibits IL-1β- and oncostatin M-induced collagen degradation by 87.4% at 0.1 μM provides direct evidence of tissue-level pharmacodynamic activity at sub-micromolar exposure . This ex vivo validation bridges the gap between biochemical IC50 measurements and in vivo efficacy, reducing experimental uncertainty when transitioning from enzymatic assays to disease-relevant models [1].

MMP-13-Specific Pathway Dissection Requiring High Intra-Family Selectivity

Investigators seeking to dissect MMP-13-specific contributions to matrix remodeling, cell migration, or inflammatory signaling must avoid confounding activity against MMP-1 (collagenase-1), MMP-8 (collagenase-2), MMP-9 (gelatinase B), and MMP-14 (MT1-MMP). T-26c's >2,600-fold selectivity over these related metalloenzymes (IC50 ≥18 nM for all tested off-targets) provides a clean pharmacological window for attributing phenotypes specifically to MMP-13 inhibition . In contrast, zinc-chelating hydroxamate-based inhibitors or less selective alternatives cannot reliably resolve MMP-13-specific biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-26c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.